AMMONIUM COPPER(II) SULFATE HEXAHYDRATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azane;copper;sulfuric acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H3N.H2O4S.H2O/c;;1-5(2,3)4;/h;1H3;(H2,1,2,3,4);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIMHVBXFUCBAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.O.OS(=O)(=O)O.[Cu] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH7NO5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ammonium Copper(II) Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, with the chemical formula (NH₄)₂Cu(SO₄)₂·6H₂O, is a double salt composed of ammonium sulfate and copper(II) sulfate.[1][2] This technical guide provides a comprehensive overview of its key physical properties, along with detailed experimental protocols for their determination.

Quantitative Physical Properties

A summary of the key physical properties of ammonium copper(II) sulfate hexahydrate is presented in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | (NH₄)₂Cu(SO₄)₂·6H₂O[2][3] |

| Molecular Weight | 399.83 g/mol [1][4] |

| Appearance | Blue to blue-green crystalline solid[1][2] |

| Density | Approximately 2.05 g/cm³[2] |

| Melting Point | Decomposes before melting[2] |

| Solubility in Water | Soluble[1][2][5] |

| Solubility in Other Solvents | Slightly soluble in alcohol; insoluble in nonpolar organic solvents and acetone.[2][6] |

Experimental Workflow for Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining physical properties.

Detailed Experimental Protocols

Determination of Density

The density of a solid can be determined using several methods, with the displacement method and pycnometry being common choices.

a) Water Displacement Method [7][8]

-

Principle: This method is based on Archimedes' principle, where the volume of a solid is equal to the volume of the water it displaces.[7][9]

-

Procedure:

-

Measure the mass of a sample of this compound crystals using an analytical balance.

-

Fill a graduated cylinder with a known volume of a liquid in which the salt is insoluble (e.g., a saturated solution of the salt or a non-polar solvent). Record the initial volume (V₁).

-

Carefully add the weighed crystals to the graduated cylinder, ensuring no liquid splashes out.

-

Record the new volume (V₂). The volume of the crystals is V₂ - V₁.

-

Calculate the density using the formula: Density = Mass / (V₂ - V₁).

-

b) Pycnometry [9]

-

Principle: A pycnometer is a flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a liquid of known density, and then with the solid and the liquid, the volume and density of the solid can be determined.

-

Procedure:

-

Weigh a clean, dry pycnometer (m₁).

-

Place the solid sample in the pycnometer and weigh it (m₂).

-

Fill the pycnometer with a liquid of known density (ρ₁) in which the solid is insoluble, ensuring all air bubbles are removed. Weigh the filled pycnometer (m₃).

-

Empty and clean the pycnometer, then fill it with only the liquid and weigh it (m₄).

-

The density of the solid (ρ) is calculated using the formula: ρ = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ₁.

-

Determination of Melting Point

Since this compound decomposes before melting, the protocol aims to determine the decomposition temperature.[2]

-

Principle: A small amount of the powdered substance is heated in a capillary tube, and the temperature range over which it melts or decomposes is observed.[10]

-

Procedure:

-

Ensure the this compound sample is finely powdered and dry.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.[12]

-

Heat the sample rapidly to about 15-20°C below the expected decomposition temperature.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which decomposition (e.g., color change, gas evolution) begins and the temperature at which the process appears complete.

-

Determination of Solubility

The solubility of this compound in water can be determined by creating a saturated solution and measuring the concentration of the dissolved salt.

Gravimetric Analysis of a Saturated Solution [13]

-

Principle: A saturated solution is prepared at a specific temperature. A known volume of the solution is then evaporated to dryness, and the mass of the remaining solute is determined.

-

Procedure:

-

Add an excess of this compound crystals to a known volume of distilled water in a beaker.

-

Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure the solution is saturated.

-

Allow the undissolved crystals to settle.

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.

-

Gently heat the evaporating dish to evaporate the water completely.

-

Once dry, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved salt is the final mass of the dish minus the initial mass.

-

Calculate the solubility in grams per 100 mL (or other desired units). It is crucial to maintain a constant temperature throughout the experiment as solubility is temperature-dependent.[13]

-

References

- 1. CAS 13587-26-3: this compound [cymitquimica.com]

- 2. synthetikaeu.com [synthetikaeu.com]

- 3. scbt.com [scbt.com]

- 4. Ammoniumcopper(ii)sulfatehexahydrate | CuH20N2O14S2 | CID 73995021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. Copper(II)-ammonium sulfate - Crystal growing [en.crystalls.info]

- 7. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 8. wjec.co.uk [wjec.co.uk]

- 9. mt.com [mt.com]

- 10. westlab.com [westlab.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

An In-depth Technical Guide to Ammonium Copper(II) Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, with the chemical formula (NH₄)₂Cu(SO₄)₂·6H₂O, is a crystalline double salt of ammonium sulfate and copper(II) sulfate.[1][2] This compound is a member of the well-studied Tutton's salts, a series of isomorphous compounds with the general formula M'₂(M'')(XO₄)₂·6H₂O, where M' is a monovalent cation and M'' is a divalent metal ion.[1][3] It typically presents as blue to blue-green crystals and is soluble in water.[1][2] Its distinct coloration is characteristic of the hydrated copper(II) ion. This guide provides a comprehensive overview of its chemical formula, structure, and synthesis, tailored for a technical audience.

Chemical Formula and Molar Mass

The chemical formula for ammonium copper(II) sulfate hexahydrate is (NH₄)₂Cu(SO₄)₂·6H₂O .[1][3][4]

Table 1: Molar Mass and Elemental Composition

| Property | Value |

| Molar Mass | 399.84 g/mol [3][5] |

| Elemental Composition | |

| Copper (Cu) | 15.89% |

| Hydrogen (H) | 5.04% |

| Nitrogen (N) | 7.01% |

| Oxygen (O) | 56.02% |

| Sulfur (S) | 16.04% |

Crystal Structure and Properties

This compound crystallizes in the monoclinic crystal system with the space group P2₁/a .[1][3] This structure is characteristic of Tutton's salts. The crystal lattice is composed of distinct ionic moieties: ammonium cations (NH₄⁺), sulfate anions (SO₄²⁻), and hexaquacopper(II) cations ([Cu(H₂O)₆]²⁺).[3]

The copper(II) ion is located at a center of symmetry and is coordinated by six water molecules, forming a distorted octahedral geometry.[6] This distortion is a manifestation of the Jahn-Teller effect, which is commonly observed for octahedral copper(II) complexes. The structure is further stabilized by a network of hydrogen bonds between the ammonium ions, sulfate ions, and the coordinated water molecules.

Table 2: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][3] |

| Space Group | P2₁/a | [1][3] |

| Unit Cell Parameters | ||

| a | 9.216 Å | |

| b | 12.45 Å | |

| c | 6.24 Å | |

| β | 106.8° | |

| Z (formula units/cell) | 2 | [3] |

Table 3: Selected Interatomic Distances and Bond Angles

| Bond/Angle | Distance (Å) / Angle (°) |

| Copper Coordination | |

| Cu - H₂O(1) | 2.06 |

| Cu - H₂O(2) | 2.19 |

| Cu - H₂O(3) | 2.04 |

| H₂O(1) - Cu - H₂O(2) | 90° 10' |

| H₂O(1) - Cu - H₂O(3) | 91° 30' |

| H₂O(2) - Cu - H₂O(3) | 89° 50' |

| Sulfate Group | |

| S - O(1) | 1.44 |

| S - O(2) | 1.52 |

| S - O(3) | 1.50 |

| S - O(4) | 1.49 |

| O(1) - S - O(2) | 110° 20' |

| O(1) - S - O(3) | 107° 30' |

| O(1) - S - O(4) | 109° 40' |

| O(2) - S - O(3) | 107° |

| O(2) - S - O(4) | 109° |

| O(3) - S - O(4) | 108° 10' |

Data sourced from Webb, Kay, and Grimes (1965).[6]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a common undergraduate laboratory experiment that can be adapted for research purposes. The general principle involves the crystallization of the double salt from a stoichiometric aqueous solution of copper(II) sulfate and ammonium sulfate.

Materials and Reagents

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Distilled or deionized water

-

6 N Sulfuric acid (optional, to prevent hydrolysis)

General Procedure

-

Dissolution of Salts: Accurately weigh stoichiometric amounts of copper(II) sulfate pentahydrate and ammonium sulfate. For example, dissolve 50 g of pulverized copper(II) sulfate pentahydrate and 27 g of ammonium sulfate in 250 ml of warm distilled water.[7] A few drops of dilute sulfuric acid can be added to prevent the precipitation of basic copper salts.[7] The solution should be heated gently to ensure complete dissolution, but boiling should be avoided.[7]

-

Filtration: If the solution is not perfectly clear, it should be filtered while hot to remove any insoluble impurities.

-

Crystallization: The hot, clear solution is then allowed to cool slowly to room temperature. Covering the container with a watch glass or perforated paraffin (B1166041) film will slow down the evaporation rate and promote the growth of larger, well-formed crystals. The crystallization process can be initiated by adding a seed crystal.[7]

-

Isolation and Drying of Crystals: After a satisfactory yield of crystals has formed, they are separated from the mother liquor by filtration, for instance, using a Büchner funnel. The crystals are then washed with a small amount of cold distilled water to remove any adhering impurities.[7] The harvested crystals should be dried at room temperature, for example, by pressing them between sheets of filter paper.[8] It is important to note that the double salt can effloresce, so the dried crystals should be stored in a tightly sealed container.[7]

Logical Relationship of Ions in the Crystal Lattice

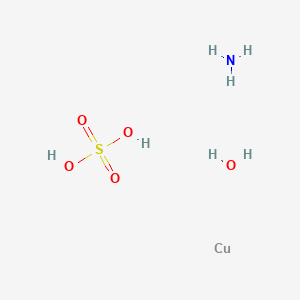

The following diagram illustrates the ionic components and their coordination within the crystal structure of this compound.

Caption: Ionic components of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tutton salt (NH4)2Zn(SO4)2(H2O)6: thermostructural, spectroscopic, Hirshfeld surface, and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ammonium copper (II) sulphate hexahydrate - SYNTHETIKA [synthetikaeu.com]

- 5. Ammoniumcopper(ii)sulfatehexahydrate | CuH20N2O14S2 | CID 73995021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. prepchem.com [prepchem.com]

- 8. Preparation of ammonium copper(II) sulphate | Chegg.com [chegg.com]

Synthesis and Preparation of Ammonium Copper(II) Sulfate Hexahydrate Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and preparation of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate ((NH₄)₂Cu(SO₄)₂·6H₂O), a double salt of copper(II) sulfate and ammonium sulfate. This compound is of interest in various research fields, including crystallography and coordination chemistry. This document outlines the key chemical and physical properties, detailed experimental protocols for its synthesis, and relevant safety information.

Compound Profile and Properties

Ammonium copper(II) sulfate hexahydrate is a blue crystalline solid that belongs to a class of double salts known as Tutton's salts. These salts have a general formula of M'₂(M'')(SO₄)₂·6H₂O, where M' is a monovalent cation and M'' is a divalent metal cation. In this case, the ammonium ion (NH₄⁺) acts as the monovalent cation and the copper(II) ion (Cu²⁺) as the divalent cation. The crystal lattice consists of hydrated copper(II) ions, ammonium ions, and sulfate ions held together by ionic bonds.

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | (NH₄)₂Cu(SO₄)₂·6H₂O |

| Molar Mass | 399.8 g/mol |

| Appearance | Blue to blue-green crystalline solid[1] |

| Crystal System | Monoclinic |

| Density | Approximately 1.9 g/cm³ |

| Solubility in Water | Soluble[1] |

| Solubility in other solvents | Insoluble in ethanol (B145695) and acetone.[2] |

| Melting Point | Decomposes before melting |

Synthesis of this compound

The synthesis of this compound is based on the principle of co-crystallization from a saturated aqueous solution containing equimolar amounts of copper(II) sulfate and ammonium sulfate. The chemical reaction can be represented as:

CuSO₄·5H₂O(aq) + (NH₄)₂SO₄(aq) + H₂O(l) → (NH₄)₂Cu(SO₄)₂·6H₂O(s)

Experimental Protocols

Two primary methods for the crystallization of this compound are slow evaporation and cooling of a saturated solution. Below are detailed protocols for both methods.

2.1.1. Method 1: Slow Evaporation

This method relies on the gradual evaporation of the solvent to increase the concentration of the solute, leading to the formation of large, well-defined crystals over time.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Ammonium sulfate ((NH₄)₂)SO₄)

-

Distilled or deionized water

-

Beakers

-

Stirring rod

-

Hot plate

-

Filter paper

-

Crystallizing dish

Procedure:

-

Preparation of the Saturated Solution:

-

Accurately weigh equimolar amounts of copper(II) sulfate pentahydrate and ammonium sulfate. For example, use 24.97 g of CuSO₄·5H₂O (0.1 mol) and 13.21 g of (NH₄)₂SO₄ (0.1 mol).

-

In separate beakers, dissolve each salt in a minimum amount of warm distilled water (e.g., 50 mL each). Gentle heating on a hot plate can aid dissolution.

-

Once both salts are completely dissolved, combine the two solutions into a single beaker and stir thoroughly.

-

-

Crystallization:

-

Filter the resulting solution while it is still warm to remove any impurities.

-

Pour the clear filtrate into a clean crystallizing dish.

-

Cover the dish with a piece of filter paper to prevent dust contamination while allowing for slow evaporation.

-

Place the crystallizing dish in a location with a stable temperature and minimal vibrations.

-

-

Crystal Harvesting and Drying:

-

Allow the solution to stand for several days to a week. Large, blue crystals will form as the water evaporates.

-

Once a satisfactory crop of crystals has formed, carefully decant the remaining solution.

-

Wash the crystals with a small amount of cold distilled water or ethanol to remove any remaining mother liquor.

-

Carefully remove the crystals and dry them on a piece of filter paper at room temperature. Do not heat the crystals, as this can lead to the loss of water of hydration.

-

2.1.2. Method 2: Cooling Crystallization

This method takes advantage of the lower solubility of the double salt at colder temperatures to induce rapid crystallization.

Materials:

-

Same as Method 1.

Procedure:

-

Preparation of the Saturated Solution:

-

Follow the same procedure as in Method 1 to prepare a combined, warm, saturated solution of copper(II) sulfate and ammonium sulfate.

-

-

Crystallization:

-

Filter the warm solution to remove any impurities.

-

Allow the solution to cool slowly to room temperature.

-

For faster crystallization and smaller crystals, the beaker can be placed in an ice bath.

-

-

Crystal Harvesting and Drying:

-

Once crystallization appears complete, collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold distilled water or ethanol.

-

Dry the crystals on a filter paper or in a desiccator.

-

Quantitative Data from Experimental Protocols

The following table summarizes reactant quantities from various literature protocols for the synthesis of this compound. This allows for a comparison of different experimental scales and reactant ratios.

| Protocol Reference | Copper(II) Sulfate Pentahydrate (g) | Ammonium Sulfate (g) | Water (mL) | Reported Yield (%) |

| Protocol A | 2.0 | 1.0 | Not specified | 50.3 |

| Protocol B | 6.0 | 3.0 | 15 | Not specified |

| Protocol C | 6.2 | 3.3 | 25 | Not specified |

| Protocol D | 50 | 27 | 250 | Not specified |

Visualization of Processes

Chemical Synthesis Pathway

The formation of this compound from its constituent salts in an aqueous solution is a straightforward ionic association process.

Caption: Chemical pathway for the synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis and isolation of this compound crystals is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. Very toxic to aquatic life with long-lasting effects.[1]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area. Avoid release to the environment.[1]

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, and gloves are mandatory when handling this chemical.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

The synthesis of this compound is a reproducible and straightforward process suitable for various research applications. By carefully controlling the conditions of crystallization, researchers can obtain high-quality crystals of this double salt. The provided protocols offer a starting point for the synthesis, and the quantitative data allows for the adaptation of the procedures to different experimental scales. Adherence to proper safety protocols is essential when working with this and any other chemical compound.

References

Solubility of ammonium copper(II) sulfate hexahydrate in water and other solvents

An In-depth Technical Guide on the Solubility of Ammonium (B1175870) Copper(II) Sulfate (B86663) Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium copper(II) sulfate hexahydrate ((NH₄)₂Cu(SO₄)₂·6H₂O), a double salt belonging to the Tutton's salt family. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents diagrams illustrating the dissolution process.

Quantitative Solubility Data

Table 1: Estimated Solubility of this compound in Water

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 0 | ~15 |

| 10 | ~18 |

| 20 | ~22 |

| 30 | ~27 |

| 40 | ~33 |

| 50 | ~40 |

| 60 | ~48 |

Table 2: Qualitative Solubility of this compound in Other Solvents

| Solvent | Qualitative Solubility |

| Ethanol | Slightly soluble |

| Methanol | Slightly soluble |

| Acetone | Insoluble[1] |

| Glycerol | Information not readily available; likely sparingly soluble |

| Nonpolar Solvents | Insoluble[2] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Gravimetric Method for Solubility in Water at Various Temperatures

This method involves preparing a saturated solution at a specific temperature, taking a known mass of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

This compound, analytical grade

-

Distilled or deionized water

-

Constant temperature water bath with controller

-

Stirring hot plate with magnetic stir bars

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Glass-stoppered flasks or vials

-

Syringes with filters (e.g., 0.45 µm pore size)

-

Pre-weighed weighing bottles or evaporating dishes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass-stoppered flasks containing a known volume of distilled water.

-

Place the flasks in a constant temperature water bath set to the desired temperature.

-

Stir the mixtures vigorously using magnetic stirrers for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the bottom of the flasks confirms saturation.

-

-

Sample Withdrawal:

-

Once equilibrium is achieved, stop stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated syringe fitted with a filter to avoid drawing in any solid particles. The syringe and filter should be pre-heated to the experimental temperature to prevent premature crystallization.

-

-

Gravimetric Analysis:

-

Dispense the collected saturated solution into a pre-weighed and labeled weighing bottle.

-

Record the total mass of the weighing bottle and the solution.

-

Place the weighing bottle in a drying oven set to a temperature that will evaporate the water without decomposing the salt (e.g., 70-80 °C).

-

Dry the sample to a constant weight. This is achieved when consecutive weighings (after cooling to room temperature in a desiccator) differ by no more than a few tenths of a milligram.

-

Record the final mass of the weighing bottle containing the dry salt.

-

-

Calculation of Solubility:

-

Mass of the saturated solution = (Mass of weighing bottle + solution) - (Mass of empty weighing bottle)

-

Mass of the dissolved salt = (Mass of weighing bottle + dry salt) - (Mass of empty weighing bottle)

-

Mass of water = Mass of the saturated solution - Mass of the dissolved salt

-

Solubility ( g/100 g H₂O) = (Mass of the dissolved salt / Mass of water) x 100

-

Repeat this procedure for each desired temperature to construct a solubility curve.

Dissolution Pathway and Logical Relationships

This compound is a Tutton's salt, which is a type of double salt. When it dissolves in water, it dissociates into its constituent ions. The dissolution process involves the breakdown of the crystal lattice and the hydration of the resulting ions.

Caption: Dissolution of this compound in water.

The experimental workflow for determining solubility via the gravimetric method can be visualized as a series of sequential steps.

Caption: Experimental workflow for gravimetric solubility determination.

References

In-Depth Technical Guide: Ammonium Copper(II) Sulfate Hexahydrate (CAS 13587-26-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and hazards associated with Ammonium (B1175870) Copper(II) Sulfate (B86663) Hexahydrate (CAS 13587-26-3). This double salt, a coordination complex of copper(II) sulfate and ammonium sulfate, is primarily utilized in laboratory settings for crystallographic studies and as a source of copper(II) ions. While its direct application in drug development is not established, its antimicrobial properties and the known cellular effects of copper ions warrant consideration in toxicological and certain biochemical research. This document consolidates key data into structured tables, details experimental protocols for its synthesis, and visualizes the putative mechanisms of copper-induced toxicity and antimicrobial action.

Chemical and Physical Properties

Ammonium Copper(II) Sulfate Hexahydrate is a blue to blue-green crystalline solid.[1] It is a double salt formed from the co-crystallization of copper(II) sulfate and ammonium sulfate with six molecules of water of hydration.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13587-26-3 | [1][2] |

| Molecular Formula | (NH₄)₂Cu(SO₄)₂·6H₂O | [1] |

| Molar Mass | 399.84 g/mol | [3] |

| Appearance | Blue to blue-green crystalline solid | [1] |

| Density | Approx. 2.05 g/cm³ | [1] |

| Melting Point | Decomposes before melting | [1] |

| Boiling Point | Not applicable (decomposes) | [1] |

| Solubility in Water | Soluble | [1] |

| Solubility in Other Solvents | Slightly soluble in alcohol; insoluble in nonpolar organic solvents | [1] |

| Odor | Odorless | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a common laboratory procedure involving the crystallization from an aqueous solution containing stoichiometric amounts of copper(II) sulfate and ammonium sulfate.

Experimental Protocol: Synthesis and Crystallization

This protocol describes the preparation of this compound crystals from copper(II) sulfate pentahydrate and ammonium sulfate.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Distilled or deionized water

-

Dilute sulfuric acid (optional, to prevent hydrolysis)

-

Beakers

-

Heating plate

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Crystallizing dish

Procedure:

-

Dissolution: Dissolve equimolar amounts of copper(II) sulfate pentahydrate and ammonium sulfate in a minimal amount of hot distilled water. For example, dissolve 25 g of CuSO₄·5H₂O and 13.2 g of (NH₄)₂SO₄ in 100 mL of water. A few drops of dilute sulfuric acid can be added to prevent the precipitation of basic copper salts.

-

Heating: Gently heat the solution while stirring until all the salts have completely dissolved. Avoid boiling the solution to prevent excessive evaporation.

-

Filtration: If the solution is not clear, filter it while hot to remove any insoluble impurities.

-

Crystallization: Cover the crystallizing dish with a watch glass or perforated parafilm and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined crystals.

-

Crystal Harvesting: Once a sufficient crop of crystals has formed, decant the mother liquor.

-

Washing and Drying: Wash the crystals with a small amount of cold distilled water or ethanol (B145695) to remove any remaining mother liquor. Dry the crystals on a filter paper at room temperature. Do not heat the crystals as they will lose their water of hydration.

-

Storage: Store the dried crystals in a well-sealed container to prevent efflorescence (loss of water of hydration).

Biological Activity and Hazards

While not used as a therapeutic agent, the biological activity of this compound is primarily attributed to the copper(II) ion. Copper is an essential trace element but is toxic at elevated concentrations.

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various microorganisms. The proposed mechanisms of action are linked to the disruptive effects of copper ions on microbial cells.

Table 2: Reported Antimicrobial Activity and Proposed Mechanisms

| Microorganism | Activity | Proposed Mechanism of Action |

| Escherichia coli | Antimicrobial | Disruption of cell membrane integrity |

| Staphylococcus aureus | Antimicrobial | Inhibition of protein synthesis |

| Candida albicans | Antimicrobial | Induction of oxidative stress |

The antimicrobial action of copper is generally believed to involve the generation of reactive oxygen species (ROS), which leads to damage of cellular components.[4]

Hazards and Toxicology in Eukaryotic Systems

The primary hazard associated with this compound is the toxicity of the copper(II) ion. Ingestion of large amounts of copper salts can lead to severe gastrointestinal, hepatic, and renal effects.[5] The cellular and molecular mechanisms of copper toxicity are areas of active research.

Key Toxicological Mechanisms of Copper:

-

Oxidative Stress: Excess copper can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals. These radicals can cause oxidative damage to lipids, proteins, and DNA.

-

Protein Mismetallation and Dysfunction: Copper ions can displace other metal ions in metalloproteins or bind to non-native sites, leading to protein misfolding, aggregation, and loss of function.[6]

-

Cuproptosis: A recently identified form of regulated cell death that is dependent on copper. It involves the direct binding of copper to lipidated components of the tricarboxylic acid (TCA) cycle, leading to proteotoxic stress and cell death.[1]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard Statements | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| H410 | Very toxic to aquatic life with long lasting effects. | [1] | |

| Precautionary Statements | P264 | Wash hands thoroughly after handling. | [1] |

| P270 | Do not eat, drink or smoke when using this product. | [1] | |

| P273 | Avoid release to the environment. | [1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [1] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Conclusion

This compound is a well-characterized inorganic compound with established laboratory applications. While its direct relevance to drug development is limited, its constituent copper(II) ion exhibits significant biological activity, including antimicrobial effects and various mechanisms of cytotoxicity in eukaryotic cells. Researchers and scientists should handle this compound with appropriate safety precautions, being mindful of its acute toxicity and environmental hazards. The provided synthesis protocols offer a reliable method for its preparation for research purposes. Further investigation into the specific biological effects of the double salt compared to its individual components could yield a more nuanced understanding of its toxicological profile.

References

- 1. Frontiers | Copper-induced cell death mechanisms and their role in the tumor microenvironment [frontiersin.org]

- 2. Copper: Toxicological relevance and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG(2)) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Diammonium Copper(II) Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of diammonium copper(II) sulfate (B86663) hexahydrate, (NH₄)₂Cu(SO₄)₂·6H₂O, a compound of interest in various scientific domains. A thorough understanding of its three-dimensional atomic arrangement is crucial for predicting its physicochemical properties and potential applications.

Crystallographic Data Summary

The crystal structure of diammonium copper(II) sulfate hexahydrate has been determined with high precision using single-crystal X-ray and neutron diffraction techniques. The compound belongs to the family of Tutton's salts, which are known for their well-defined crystalline structures. The key crystallographic parameters are summarized in the tables below.

Unit Cell Parameters

The unit cell is the fundamental repeating unit of a crystal. The dimensions and angles of the unit cell for dithis compound have been determined by different experimental methods.

| Parameter | X-ray Diffraction Data (Low Temp.) | Neutron Diffraction Data |

| a (Å) | 9.216(2) | 9.2105(14) |

| b (Å) | 12.398(3) | 12.3795(17) |

| c (Å) | 6.309(1) | 6.3016(13) |

| β (°) | 106.13(2) | 106.112(18) |

| Volume (ų) | 692.3(3) | 688.8 |

Crystal System and Space Group

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

Atomic Coordinates

The positions of the individual atoms within the asymmetric unit of the crystal lattice are defined by fractional atomic coordinates (x, y, z). The following table presents the atomic coordinates determined from a low-temperature X-ray diffraction study.

| Atom | x | y | z |

| Cu | 0.0000 | 0.0000 | 0.0000 |

| S | 0.4188(1) | 0.1351(1) | 0.7423(2) |

| O(1) | 0.0988(3) | 0.1473(2) | 0.2059(5) |

| O(2) | 0.2312(3) | 0.1189(2) | 0.7483(5) |

| O(3) | 0.4579(3) | 0.0468(2) | 0.6105(5) |

| O(4) | 0.4735(3) | 0.2193(2) | 0.6521(5) |

| O(5) | 0.4760(3) | 0.1511(2) | 0.9573(5) |

| O(W1) | 0.1822(3) | -0.0543(2) | 0.8593(5) |

| O(W2) | 0.0898(3) | -0.1089(2) | 0.2223(5) |

| O(W3) | -0.1923(3) | -0.0489(2) | 0.8878(5) |

| N | 0.1583(4) | 0.3541(3) | 0.3501(6) |

Selected Bond Lengths and Angles

The geometry of the coordination environment around the copper(II) ion is of particular interest. The Cu²⁺ ion is coordinated by six water molecules in a distorted octahedral geometry, a classic example of the Jahn-Teller effect.

| Bond | Length (Å) |

| Cu–O(W1) | 2.065(3) |

| Cu–O(W2) | 2.079(3) |

| Cu–O(W3) | 2.222(3) |

| Angle | Value (°) |

| O(W1)–Cu–O(W2) | 90.5(1) |

| O(W1)–Cu–O(W3) | 90.3(1) |

| O(W2)–Cu–O(W3) | 89.7(1) |

Experimental Protocols

The determination of the crystal structure of dithis compound involves a series of well-defined experimental procedures.

Crystal Growth

Single crystals of (NH₄)₂Cu(SO₄)₂·6H₂O suitable for X-ray diffraction can be grown by the slow evaporation of an aqueous solution containing equimolar amounts of copper(II) sulfate pentahydrate and ammonium (B1175870) sulfate.

-

Solution Preparation: Dissolve stoichiometric amounts of CuSO₄·5H₂O and (NH₄)₂SO₄ in deionized water at a slightly elevated temperature to ensure complete dissolution.

-

Crystallization: Allow the saturated solution to cool slowly to room temperature. The solution is then left undisturbed in a vessel covered with a perforated film to allow for slow evaporation of the solvent.

-

Crystal Harvesting: After a period of several days to weeks, well-formed, blue, prismatic crystals will deposit. The crystals should be carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction

The following protocol is a representative example of how the crystal structure is determined.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in its largest dimension) is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil to prevent dehydration.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential solvent loss. A series of diffraction images are collected by rotating the crystal through a range of angles.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the Bragg reflections. This step also involves indexing the reflections to determine the unit cell parameters and space group. The data are corrected for various factors, including Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using least-squares methods. The refinement process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible agreement between the calculated and observed structure factors.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the determination of a crystal structure using single-crystal X-ray diffraction.

Coordination of the Copper(II) Ion

This diagram illustrates the distorted octahedral coordination geometry around the central copper(II) ion, a consequence of the Jahn-Teller effect. The copper ion is coordinated to six water molecules.

An In-depth Technical Guide to the Thermal Decomposition of Ammonium Copper(II) Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate ((NH₄)₂Cu(SO₄)₂·6H₂O). The document details the multi-stage decomposition process, supported by quantitative data, and outlines the experimental protocols for its analysis.

Introduction

Ammonium copper(II) sulfate hexahydrate is a double salt belonging to the Tutton salt family, which are compounds with the general formula M¹₂(M²)(SO₄)₂·6H₂O, where M¹ is a monovalent cation and M² is a divalent metal cation. These compounds are of significant interest in various fields, including materials science and coordination chemistry, due to their well-defined crystal structures and predictable thermal behaviors. Understanding the thermal decomposition of this compound is crucial for its application in processes where it may be subjected to elevated temperatures.

The thermal decomposition of this compound is a complex, multi-step process involving dehydration, followed by the decomposition of the anhydrous salt. This guide will elucidate the distinct stages of this process, providing the temperature ranges and corresponding mass losses.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of distinct stages, which can be effectively monitored using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process begins with the loss of water of hydration, followed by the decomposition of the ammonium and sulfate ions at higher temperatures.

Based on available literature, the decomposition pathway can be summarized as follows:

-

Dehydration: The six water molecules are lost in a two-step process. Initially, four molecules of water are removed to form the dihydrate intermediate, (NH₄)₂Cu(SO₄)₂·2H₂O. Subsequently, the remaining two water molecules are lost to yield the anhydrous salt, (NH₄)₂Cu(SO₄)₂.

-

Decomposition of the Anhydrous Salt: At higher temperatures, the anhydrous salt undergoes further decomposition. This stage involves the breakdown of ammonium sulfate and copper sulfate. The decomposition of ammonium sulfate can produce ammonia (B1221849) (NH₃), sulfur dioxide (SO₂), nitrogen (N₂), and water (H₂O). The copper sulfate decomposes to form copper(II) oxide (CuO) and sulfur trioxide (SO₃).

The final solid residue of the thermal decomposition in an inert atmosphere is typically copper(II) oxide.

Quantitative Decomposition Data

The following table summarizes the key stages of the thermal decomposition of this compound, including the temperature ranges and theoretical mass loss percentages for each step. The theoretical mass loss is calculated based on the stoichiometry of the decomposition reactions.

| Decomposition Stage | Temperature Range (°C) | Intermediate/Final Product | Theoretical Mass Loss (%) |

| Step 1: Dehydration | Data not available | (NH₄)₂Cu(SO₄)₂·2H₂O | 18.03 |

| Step 2: Dehydration | Data not available | (NH₄)₂Cu(SO₄)₂ | 9.01 |

| Step 3: Decomposition | Data not available | CuO | 72.96 |

Note: Specific temperature ranges from experimental data are not available in the searched literature. The values will depend on experimental conditions such as heating rate.

Experimental Protocols

The study of the thermal decomposition of this compound typically involves the following analytical techniques:

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges and mass losses associated with each decomposition step.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of finely ground this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A simultaneous thermogravimetric analyzer with differential thermal analysis (TG-DTA) or a standalone TGA and DTA instrument is used.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min, is applied.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000 °C).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss and to quantify the percentage of mass lost at each stage. The DTA curve (temperature difference vs. temperature) reveals whether the decomposition steps are endothermic or exothermic.

X-ray Diffraction (XRD)

Objective: To identify the crystalline structure of the intermediate and final solid products of the decomposition.

Methodology:

-

Sample Preparation: Samples of this compound are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA. The samples are then cooled to room temperature in an inert atmosphere.

-

Instrumentation: A powder X-ray diffractometer is used.

-

Experimental Conditions:

-

X-ray Source: Typically Cu Kα radiation.

-

Scan Range: A suitable 2θ range is scanned to cover the characteristic diffraction peaks of the expected products.

-

-

Data Analysis: The resulting diffraction patterns are compared with standard diffraction data from databases (e.g., the JCPDS-ICDD database) to identify the crystalline phases present in each sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the original material and the decomposition products.

Methodology:

-

Sample Preparation: Samples are prepared as described for XRD analysis. The solid residues are typically mixed with potassium bromide (KBr) and pressed into pellets.

-

Instrumentation: A Fourier-transform infrared spectrometer is used.

-

Data Collection: The infrared spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the presence of characteristic functional groups, such as O-H (from water), N-H (from ammonium), and S-O (from sulfate).

Visualizations

Decomposition Pathway

The following diagram illustrates the stepwise thermal decomposition of this compound.

Caption: Stepwise thermal decomposition of this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the analysis of the thermal decomposition of this compound.

Caption: Experimental workflow for thermal decomposition analysis.

Unveiling the Magnetic Behavior of Ammonium Copper(II) Sulfate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the magnetic properties of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, a compound of significant interest in various scientific domains. This document provides a comprehensive overview of its magnetic susceptibility, electron paramagnetic resonance (EPR) characteristics, and the experimental protocols utilized to determine these properties.

Introduction

Ammonium copper(II) sulfate hexahydrate, with the chemical formula (NH₄)₂Cu(SO₄)₂·6H₂O, is a paramagnetic salt belonging to the Tutton salt family. The magnetic properties of this compound are primarily dictated by the presence of the copper(II) ion (Cu²⁺), which possesses an unpaired electron in its 3d orbital. The crystalline environment surrounding the Cu²⁺ ion plays a crucial role in modulating its magnetic behavior. Understanding these properties is essential for applications in areas such as low-temperature physics, materials science, and as a model system for studying paramagnetic interactions.

The crystal structure of this compound features the Cu²⁺ ion coordinated by six water molecules in a distorted octahedral geometry. This distortion is a manifestation of the Jahn-Teller effect, a geometric distortion of a non-linear molecular system that reduces its symmetry and removes its electronic degeneracy. This structural feature has a direct impact on the magnetic anisotropy of the compound.

Magnetic Susceptibility

The magnetic susceptibility of a material quantifies the degree of magnetization it experiences in an applied magnetic field. For paramagnetic substances like this compound, the magnetic susceptibility is positive and its temperature dependence provides valuable insights into the magnetic interactions within the material.

Quantitative Data

The molar magnetic susceptibility (χ_m) of powdered this compound has been experimentally determined over a wide range of temperatures. The data reveals that the compound follows the Curie-Weiss law at temperatures above approximately 14 K. At very low temperatures, in the liquid helium range, it transitions to obeying the simpler Curie's law.

The Curie-Weiss law is expressed as:

χ_m = C / (T - θ)

where C is the Curie constant and θ is the Weiss constant. A small negative Weiss constant is indicative of weak antiferromagnetic interactions between the copper ions.

Below is a summary of the magnetic susceptibility data at various temperatures:

| Temperature (K) | Molar Magnetic Susceptibility (χ_m) x 10⁶ (cm³/mol) |

| 290.0 | 1511 |

| 77.3 | 5495 |

| 20.4 | 20250 |

| 14.1 | 28880 |

| 4.21 | 106900 |

| 3.01 | 149400 |

| 2.05 | 219000 |

| 1.61 | 278000 |

Data sourced from Jackson, L. C. (1933). The Principal Magnetic Susceptibilities of some Paramagnetic Crystals at Low Temperatures. Philosophical Transactions of the Royal Society of London. Series A, Containing Papers of a Mathematical or Physical Character, 231(694-702), 459-489.

The Weiss constant (θ) for this compound has been determined to be approximately -0.3 K.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. For this compound, EPR provides detailed information about the electronic structure and the local environment of the Cu²⁺ ions.

Quantitative Data

The EPR spectrum of a single crystal of this compound reveals anisotropic g-factors, which are a consequence of the distorted octahedral coordination of the copper ion. The principal values of the g-tensor have been reported as:

| g-factor | Value |

| g_z | 2.360 ± 0.002 |

| g_x | 2.070 ± 0.001 |

| g_y | 2.218 |

Data sourced from the EPR Pigment Library, a compilation of EPR data for various compounds.

Experimental Protocols

Magnetic Susceptibility Measurement (Gouy Method)

The Gouy method is a classical technique for determining the magnetic susceptibility of a powdered solid sample. It relies on measuring the force exerted on the sample when it is placed in a non-uniform magnetic field.

Apparatus:

-

Gouy balance (an analytical balance adapted for magnetic measurements)

-

Electromagnet capable of producing a strong, stable magnetic field

-

Sample tube (long, cylindrical, and of uniform cross-section)

-

Gaussmeter for calibrating the magnetic field strength

Procedure:

-

Sample Preparation: The this compound is finely powdered to ensure uniform packing. The powder is carefully packed into the sample tube to a known length.

-

Initial Weighing (Field Off): The sample tube is suspended from one arm of the Gouy balance, positioned such that one end of the sample is in the region of maximum magnetic field between the poles of the electromagnet, and the other end is in a region of negligible field. The mass of the sample tube is measured without the magnetic field applied (m₁).

-

Final Weighing (Field On): The electromagnet is switched on, and the magnetic field is allowed to stabilize at a known strength. The apparent mass of the sample tube is then measured again (m₂).

-

Force Calculation: The change in mass (Δm = m₂ - m₁) is used to calculate the force (F = Δm * g, where g is the acceleration due to gravity) exerted on the sample by the magnetic field.

-

Susceptibility Calculation: The volume magnetic susceptibility (κ) is calculated using the formula: F = (1/2) * κ * A * (H² - H₀²), where A is the cross-sectional area of the sample, H is the magnetic field strength at the center, and H₀ is the field strength at the other end of the sample (assumed to be zero). The mass susceptibility (χ) is then obtained by dividing the volume susceptibility by the density of the sample. The molar susceptibility (χ_m) is calculated by multiplying the mass susceptibility by the molar mass of the compound.

-

Temperature Dependence: To determine the temperature dependence of the magnetic susceptibility, the sample is placed in a cryostat, and the measurements are repeated at various controlled temperatures.

Electron Paramagnetic Resonance (EPR) Spectroscopy

This protocol outlines the general procedure for obtaining the EPR spectrum of a copper(II) complex like this compound.

Apparatus:

-

EPR spectrometer (typically operating at X-band frequency, ~9.5 GHz)

-

Microwave source, klystron or solid-state equivalent

-

Resonant cavity

-

Electromagnet with a highly stable and controllable magnetic field

-

Detector and signal processing unit

-

Cryostat for low-temperature measurements

Procedure:

-

Sample Preparation: A small single crystal of this compound is mounted on a goniometer head, which allows for precise orientation of the crystal within the magnetic field. For powder samples, the crystalline powder is placed in a quartz EPR tube.

-

Spectrometer Setup: The EPR spectrometer is tuned to the resonant frequency of the cavity. The microwave power is set to a level that avoids saturation of the signal. The magnetic field modulation amplitude and frequency are optimized for the best signal-to-noise ratio.

-

Data Acquisition: The magnetic field is swept over a range that encompasses the expected g-values for a Cu²⁺ ion. The absorption of microwave radiation by the sample is detected and recorded as a function of the magnetic field.

-

Single Crystal Measurements: For a single crystal, the spectrum is recorded at various orientations of the crystal with respect to the applied magnetic field. This is achieved by rotating the goniometer. This orientation-dependent measurement is crucial for determining the principal values of the g-tensor.

-

Data Analysis: The positions of the resonance lines in the spectrum are used to calculate the g-factors. For a Cu²⁺ ion (nuclear spin I = 3/2), the spectrum will typically show a hyperfine splitting into four lines. The spacing between these lines gives the hyperfine coupling constant. The experimental spectrum is often simulated using computational software to extract accurate spin Hamiltonian parameters.

Visualizations

Caption: Relationship between crystal structure and magnetic properties.

Caption: Experimental workflow for magnetic characterization.

Spectroscopic Analysis of Ammonium Copper(II) Sulfate Hexahydrate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic analysis of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, (NH₄)₂Cu(SO₄)₂·6H₂O, a compound of interest in various chemical and pharmaceutical research fields. The document details experimental protocols and presents key quantitative data for several spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Raman, and Electron Paramagnetic Resonance (EPR) spectroscopy. This information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding and application of these analytical methods.

Introduction

Ammonium copper(II) sulfate hexahydrate, a member of the Tutton's salt family, is a crystalline solid containing the hexaaquacopper(II) complex ion, [Cu(H₂O)₆]²⁺. Spectroscopic analysis is crucial for characterizing its electronic structure, vibrational modes, and the local environment of the copper(II) ion. This guide synthesizes experimental data and methodologies to provide a practical resource for the spectroscopic investigation of this compound.

Spectroscopic Data

The quantitative data obtained from various spectroscopic analyses of (NH₄)₂Cu(SO₄)₂·6H₂O are summarized in the tables below for clear comparison.

UV-Visible Spectroscopy

The UV-Vis spectrum of (NH₄)₂Cu(SO₄)₂·6H₂O in aqueous solution is characterized by a broad absorption band in the visible region, which is attributed to the d-d transitions of the [Cu(H₂O)₆]²⁺ complex.

| Parameter | Value | Reference(s) |

| Absorption Maximum (λmax) | ~780 - 800 nm | [1][2] |

| Appearance | Pale blue-cyan solution | [1] |

Table 1: UV-Visible Spectroscopic Data for Aqueous (NH₄)₂Cu(SO₄)₂·6H₂O.

Vibrational Spectroscopy (FTIR and Raman)

The vibrational spectra of solid (NH₄)₂Cu(SO₄)₂·6H₂O reveal characteristic modes of the sulfate and ammonium ions, as well as the coordinated water molecules.

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| FTIR | 1139, 1070, 979, 612 | SO₄²⁻ vibrations | [3] |

| FTIR | 1465, 1428 | NH₄⁺ vibrations | [3] |

| FTIR | 1675 | H₂O and NH₄⁺ bending vibrations | [3] |

| FTIR | 700, 689 | ν(M-H₂O) vibrations | [3] |

| Raman | 100 - 4000 | Internal modes of ionic fragments | [4][5] |

Table 2: Key Vibrational Frequencies for Solid (NH₄)₂Cu(SO₄)₂·6H₂O.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy provides detailed information about the electronic environment of the paramagnetic Cu(II) center.

| Parameter | Value | Reference(s) |

| g_z | 2.360 ± 0.002 | [6] |

| g_x | 2.070 ± 0.001 | [6] |

| g_y | 2.218 | [6] |

Table 3: EPR g-factor Values for (NH₄)₂Cu(SO₄)₂·6H₂O.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on established practices and can be adapted to specific instrumentation.

General Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid sample like (NH₄)₂Cu(SO₄)₂·6H₂O.

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum of an aqueous solution of (NH₄)₂Cu(SO₄)₂·6H₂O.

Materials:

-

(NH₄)₂Cu(SO₄)₂·6H₂O

-

Deionized water

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the (NH₄)₂Cu(SO₄)₂·6H₂O salt and dissolving it in a volumetric flask with deionized water. Prepare a series of dilutions from the stock solution as needed.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 400-1000 nm).

-

Blank Measurement: Fill a quartz cuvette with deionized water to serve as the blank. Place it in the spectrophotometer and record the baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid (NH₄)₂Cu(SO₄)₂·6H₂O.

Method 1: KBr Pellet Technique

Materials:

-

(NH₄)₂Cu(SO₄)₂·6H₂O, finely ground

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Mix approximately 1-2 mg of the finely ground sample with 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture thoroughly to ensure a homogeneous dispersion.

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure to form a thin, transparent pellet.

-

Background Spectrum: Run a background spectrum with an empty sample holder or a blank KBr pellet.

-

Sample Spectrum: Place the sample pellet in the FTIR spectrometer's sample holder and acquire the spectrum. A typical range is 4000-400 cm⁻¹.[4][5]

Method 2: Attenuated Total Reflectance (ATR)

Materials:

-

(NH₄)₂Cu(SO₄)₂·6H₂O, finely ground

-

FTIR spectrometer with an ATR accessory

Procedure:

-

Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Spectrum: Acquire the FTIR spectrum. Clean the ATR crystal thoroughly after the measurement.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid (NH₄)₂Cu(SO₄)₂·6H₂O.

Materials:

-

(NH₄)₂Cu(SO₄)₂·6H₂O crystals or powder

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

-

Microscope slide or other suitable sample holder

Procedure:

-

Instrument Setup: Turn on the Raman spectrometer and allow the laser to stabilize.

-

Sample Mounting: Place a small amount of the crystalline or powdered sample on a microscope slide.

-

Focusing: Place the slide under the microscope objective of the spectrometer and focus the laser onto the sample.

-

Spectral Acquisition: Acquire the Raman spectrum over the desired spectral range (e.g., 100-4000 cm⁻¹).[4][5] Adjust acquisition parameters such as laser power, exposure time, and number of accumulations to obtain a good signal-to-noise ratio.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To measure the EPR spectrum of solid (NH₄)₂Cu(SO₄)₂·6H₂O to determine the g-factors.

Materials:

-

(NH₄)₂Cu(SO₄)₂·6H₂O, powdered or single crystal

-

EPR sample tube (e.g., quartz)

-

X-band EPR spectrometer

Procedure:

-

Sample Preparation: Load a small amount of the powdered sample into an EPR tube. For single-crystal studies, mount the crystal on a goniometer.

-

Instrument Setup: Tune the EPR spectrometer, typically operating at X-band frequency (~9.5 GHz).

-

Spectral Acquisition: Cool the sample to a desired temperature (e.g., room temperature or liquid nitrogen temperature). Record the EPR spectrum by sweeping the magnetic field.

-

Data Analysis: Determine the g-factors from the positions of the resonance signals in the spectrum.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data often involves a multi-faceted approach, integrating information from different techniques to build a comprehensive understanding of the material's properties.

References

- 1. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 2. harricksci.com [harricksci.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. researchgate.net [researchgate.net]

- 5. Electronic properties and vibrational spectra of (NH4)2M″(SO4)2·6H2O (M = Ni, Cu) Tutton's salt: DFT and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UV-Vis Spectrum of Copper (II) Sulfate | SIELC Technologies [sielc.com]

An In-depth Technical Guide to Ammonium Cupric Sulfate Hexahydrate: Discovery, History, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) cupric sulfate (B86663) hexahydrate, (NH₄)₂Cu(SO₄)₂·6H₂O, is a crystalline double salt of significant interest in the fields of chemistry, materials science, and crystallography. As a member of the Tutton's salt family, it serves as a model compound for studying the properties of hydrated double sulfates.[1][2] Its well-defined crystal structure and predictable synthesis have made it a valuable substance for research in coordination chemistry and for educational purposes in demonstrating the principles of double salt formation.[1][3] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and detailed experimental protocols for the synthesis and characterization of ammonium cupric sulfate hexahydrate.

History and Discovery

The precise moment of the initial synthesis of ammonium cupric sulfate hexahydrate is not well-documented, a common characteristic for many readily prepared inorganic compounds. However, its systematic study and characterization are intrinsically linked to the pioneering work of the British mineralogist and crystallographer Alfred Edwin Howard Tutton at the turn of the 20th century.[2]

Ammonium cupric sulfate hexahydrate belongs to a class of isomorphous double salts with the general formula M'₂(M'')(SO₄)₂·6H₂O, which came to be known as "Tutton's salts".[4][5] Tutton's meticulous research on a wide array of these compounds, including the ammonium cupric variant, established their crystallographic properties and the relationship between their chemical composition and crystal structure.[2] His work was of immense importance as these salts could be prepared with high purity, allowing them to serve as reliable standards for spectroscopic and crystallographic studies.[5]

Prior to Tutton's extensive investigations, the formation of double salts, including alums, had been known and studied throughout the 19th century. These earlier studies laid the groundwork for understanding how two different salts could co-crystallize in definite stoichiometric proportions to form a new, distinct crystalline substance.[1] However, it was Tutton's systematic work that provided the detailed structural understanding that defines this particular family of double salts.

Physicochemical Properties

Ammonium cupric sulfate hexahydrate presents as a blue to blue-green crystalline solid.[3] Its properties are well-characterized, making it a reliable compound for various laboratory applications.

| Property | Value |

| Chemical Formula | (NH₄)₂Cu(SO₄)₂·6H₂O |

| Molecular Weight | 399.84 g/mol [6] |

| Appearance | Blue to blue-green crystalline solid[3] |

| Density | Approx. 2.05 g/cm³[3] |

| Crystal System | Monoclinic[4][5] |

| Space Group | P2₁/a[4][5] |

| Unit Cell Parameters | a = 9.216 Å, b = 12.398 Å, c = 6.303 Å, β = 106.12° |

| Solubility in Water | Soluble[3][7] |

| Melting Point | Decomposes before melting[3] |

Experimental Protocols

The synthesis of ammonium cupric sulfate hexahydrate is a straightforward and reproducible procedure, making it a common experiment in inorganic chemistry laboratories. The following protocol is a consolidated method based on established procedures.[1][8]

Synthesis of Ammonium Cupric Sulfate Hexahydrate

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Distilled or deionized water

-

Beakers

-

Glass stirring rod

-

Heating plate

-

Filtration apparatus (funnel and filter paper)

-

Crystallizing dish

Procedure:

-

Preparation of Saturated Solutions:

-

In separate beakers, prepare saturated aqueous solutions of copper(II) sulfate pentahydrate and ammonium sulfate by dissolving the salts in warm distilled water with stirring. For example, dissolve 25 g of CuSO₄·5H₂O in 50 mL of warm water and 13 g of (NH₄)₂SO₄ in 30 mL of warm water.

-

-

Mixing the Solutions:

-

While stirring, add the ammonium sulfate solution to the copper(II) sulfate solution.

-

-

Concentration and Crystallization:

-

Gently heat the mixed solution to ensure all solids are dissolved and to slightly concentrate the solution. Avoid boiling.

-

Filter the warm solution to remove any impurities.

-

Pour the clear filtrate into a crystallizing dish and cover it with a watch glass or perforated parafilm to allow for slow evaporation.

-

Allow the solution to stand undisturbed at room temperature. Crystals of ammonium cupric sulfate hexahydrate will form over a period of 24 to 48 hours.

-

-

Isolation and Drying of Crystals:

-

Once a sufficient crop of crystals has formed, decant the mother liquor.

-

Wash the crystals with a small amount of cold distilled water to remove any residual soluble impurities.

-

Carefully transfer the crystals to a filter paper and allow them to air dry.

-

Characterization

X-ray Diffraction (XRD): Powder XRD can be used to confirm the formation of the Tutton's salt phase and to determine the crystal structure and lattice parameters. The resulting diffraction pattern should be distinct from those of the starting materials, copper(II) sulfate and ammonium sulfate.[1]

Gravimetric Analysis: The stoichiometry of the synthesized salt can be confirmed through gravimetric analysis. For instance, the percentage of water of hydration can be determined by carefully heating a known mass of the crystals and measuring the mass loss. The sulfate content can be determined by precipitation as barium sulfate.[8]

Logical Relationships and Workflows

The synthesis and classification of ammonium cupric sulfate hexahydrate can be represented through logical diagrams.

References

- 1. Synthesis and Composition of Tutton Double Salts: An Introductory Laboratory Project [article.sapub.org]

- 2. Synthesis, Thermal Analysis, Spectroscopic Properties, and Degradation Process of Tutton Salts Doped with AgNO3 or H3BO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ammonium copper (II) sulphate hexahydrate - SYNTHETIKA [synthetikaeu.com]

- 4. mdpi.com [mdpi.com]

- 5. Tutton's salt - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. sapub.org [sapub.org]

Methodological & Application

Application Notes and Protocols for the Growth of Single Crystals of Ammonium Copper(II) Sulfate Hexahydrate

These application notes provide a detailed guide for researchers, scientists, and professionals in drug development on the synthesis and crystallization of high-quality single crystals of ammonium (B1175870) copper(II) sulfate (B86663) hexahydrate, (NH₄)₂Cu(SO₄)₂·6H₂O. This compound, a member of the Tutton's salt family, is valuable for studies in crystallography and coordination chemistry.

Overview

Ammonium copper(II) sulfate hexahydrate is a double salt that crystallizes in the monoclinic system. It is synthesized from an aqueous solution containing stoichiometric amounts of copper(II) sulfate and ammonium sulfate. The primary methods for growing single crystals are slow evaporation of a saturated solution and slow cooling of a supersaturated solution. The resulting crystals are typically blue to blue-green.[1][2] Proper handling is crucial as the crystals can be efflorescent, meaning they lose water of hydration when exposed to air.[3]

Reagents and Materials

| Reagent/Material | Grade | Notes |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent Grade | |

| Ammonium Sulfate ((NH₄)₂SO₄) | ACS Reagent Grade | |

| Sulfuric Acid (H₂SO₄) | Concentrated | Optional, to prevent hydrolysis of Cu²⁺ ions. |

| Distilled or Deionized Water | High Purity | |

| Beakers or Erlenmeyer Flasks | Borosilicate Glass | |

| Crystallizing Dish or Beaker | Borosilicate Glass | |

| Filter Paper | Whatman No. 1 or equivalent | For filtering the saturated solution. |

| Hot Plate with Magnetic Stirring | For dissolving salts. | |

| Nylon Fishing Line or Human Hair | For suspending a seed crystal. | |

| Tweezers | Fine-tipped | For handling seed crystals. |

| Watch Glass or Perforated Paper | To cover the crystallizing dish and allow slow evaporation. |

Quantitative Data: Solution Preparation

The table below summarizes various reported reactant quantities for the preparation of a saturated solution for crystal growth. The ratio of copper(II) sulfate pentahydrate to ammonium sulfate is approximately 2:1 by mass, which is close to the stoichiometric molar ratio.

| Copper(II) Sulfate Pentahydrate (g) | Ammonium Sulfate (g) | Water Volume (mL) | Source |

| 50 | 27 | 250 | [3] |

| 62.45 | 33.05 | Not specified (hot water) | [4] |

| 6 | 3 | 15 | [5] |

| 6.2 | 3.3 | 25 | [6] |

| 2 | 1 | Not specified (heated water) | [7] |

Experimental Protocols

Protocol 1: Growth by Slow Evaporation

This is the most common and reliable method for obtaining large, high-quality single crystals.

1. Preparation of the Saturated Solution:

-

Based on the desired volume, weigh out copper(II) sulfate pentahydrate and ammonium sulfate in a stoichiometric ratio (e.g., 50 g of CuSO₄·5H₂O and 27 g of (NH₄)₂SO₄).[3]

-

Transfer the salts to a beaker and add the corresponding volume of distilled water (e.g., 250 mL).[3]

-

Gently warm the solution on a hot plate while stirring continuously until all salts have completely dissolved.[3][6] Do not boil the solution, as this can lead to rapid water loss and premature precipitation.[3]

-

Optional: Add a few drops of dilute sulfuric acid to the solution to prevent the formation of basic copper salts.[3]

-

Once dissolved, turn off the heat and allow the solution to cool slightly.

2. Filtration:

-

While the solution is still warm, filter it through a gravity filter funnel lined with filter paper into a clean crystallizing dish. This step removes any insoluble impurities or dust particles that could act as unwanted nucleation sites.[3][4]

3. Seed Crystal Formation:

-

Cover the crystallizing dish with a piece of paper or a watch glass, leaving a small opening to allow for slow evaporation.

-

Leave the dish undisturbed in a location with a stable temperature and minimal vibrations for 24-48 hours.

-

Small seed crystals will form at the bottom of the dish.

4. Growing the Single Crystal:

-

Carefully decant the saturated solution into a new, clean beaker.

-

Select a well-formed, transparent seed crystal from the bottom of the crystallizing dish using tweezers.

-

Tie the selected seed crystal securely to a thin nylon fishing line or a human hair.

-

Suspend the seed crystal in the decanted saturated solution, ensuring it is fully submerged and not touching the sides or bottom of the beaker. An anchor like a toothpick or a small rod across the beaker's mouth can be used.

-

Cover the beaker again to allow for slow evaporation. The crystal will grow over several days to weeks.

5. Harvesting and Storage:

-

Once the crystal has reached the desired size, carefully remove it from the solution.

-

Gently wash the crystal with a small amount of cold distilled water or ethanol (B145695) to remove any remaining solution from its surfaces.[3][4]

-

Dry the crystal carefully with a lint-free cloth or by placing it on filter paper at room temperature.[3]

-

The final crystals are prone to efflorescence and should be stored in a tightly sealed container to prevent dehydration.[3]

Protocol 2: Growth by Slow Cooling

This method is faster but may yield smaller or less perfect crystals.

-

Prepare a saturated solution in hot water as described in Protocol 1 (Step 1).

-

Filter the hot solution into a clean, pre-warmed beaker or insulated container (e.g., a Dewar flask or a beaker wrapped in insulating material) to ensure slow and uniform cooling.

-

Cover the container and allow it to cool slowly and undisturbed to room temperature.

-